3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde
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Overview
Description
3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde: 5-methoxy-2-(1H-pyrazol-1-yl)benzaldehyde , is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂. It has a molecular weight of 202.21 g/mol . This compound features a benzaldehyde group attached to a pyrazole ring via a methoxy (CH₃O) linker.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde. One common method involves the reaction of 2-hydroxybenzaldehyde with 1H-pyrazole in the presence of appropriate reagents. The methoxy group is introduced using methanol or dimethyl sulfate.
Reaction Conditions:: The reaction typically occurs under reflux conditions with an acid catalyst. The choice of solvent and reaction temperature may vary depending on the specific synthetic route.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations and drug development.
Chemical Reactions Analysis
Reactivity:: 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions.
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, halides) can participate in substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to the carboxylic acid derivative, while reduction produces the corresponding alcohol.
Scientific Research Applications
3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Research into potential pharmaceutical applications.
Industry: Its use in fine chemicals and materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde is unique due to its methoxy-substituted pyrazole moiety, similar compounds include:
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1H-Pyrazol-1-yl)benzaldehyde
- 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
- 4-(1H-Pyrazol-1-yl)benzaldehyde
- 4-(1H-Tetraazol-5-yl)benzaldehyde
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(pyrazol-1-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C11H10N2O2/c14-8-10-3-1-4-11(7-10)15-9-13-6-2-5-12-13/h1-8H,9H2 |
InChI Key |
CRCACQOOFXOWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=CC=N2)C=O |
Origin of Product |
United States |
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